molecular formula C20H22N2O6 B12389076 N-Acetyldopamine dimer-3

N-Acetyldopamine dimer-3

Cat. No.: B12389076
M. Wt: 386.4 g/mol
InChI Key: VUANWDRZYTXGPI-UXHICEINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimer-3 can be synthesized through a series of chemical reactions involving N-acetyldopamine as the starting material. The synthesis typically involves the formation of a dimer through oxidative coupling reactions. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of the compound .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be extracted from natural sources such as Aspongopus chinensis. The extraction process involves isolating the compound from the biological matrix using solvents and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-Acetyldopamine dimer-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Chemistry: The compound is used as a model molecule for studying oxidative coupling reactions and the formation of dimers. It also serves as a precursor for synthesizing other biologically active compounds .

Biology: In biological research, N-Acetyldopamine dimer-3 is investigated for its role in modulating inflammatory responses. It has been shown to inhibit neuroinflammation by targeting specific signaling pathways .

Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as ulcerative colitis and neurodegenerative disorders. Its ability to modulate key inflammatory pathways makes it a promising candidate for drug development .

Industry: The compound’s anti-inflammatory properties make it valuable in the development of anti-inflammatory agents for various industrial applications, including pharmaceuticals and cosmetics .

Comparison with Similar Compounds

N-Acetyldopamine dimer-3 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include other N-acetyldopamine dimers, such as N-acetyldopamine dimer A and N-acetyldopamine dimer B . These compounds share structural similarities but may differ in their biological effects and mechanisms of action. This compound’s ability to inhibit multiple inflammatory pathways distinguishes it from other related compounds .

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1

InChI Key

VUANWDRZYTXGPI-UXHICEINSA-N

Isomeric SMILES

CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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